1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE
CAS No.:
Cat. No.: VC8641523
Molecular Formula: C24H23FN2O3S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23FN2O3S |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2,2-diphenylethanone |
| Standard InChI | InChI=1S/C24H23FN2O3S/c25-21-11-13-22(14-12-21)31(29,30)27-17-15-26(16-18-27)24(28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
| Standard InChI Key | BPCZLBPWRCMEOF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine ring, introduction of the sulfonamide group, and attachment of the diphenyl moiety. Common methods might involve nucleophilic substitution reactions and condensation reactions.
Biological Activities and Potential Applications
Compounds with similar structures often exhibit biological activities due to their ability to interact with various biological targets. These interactions can lead to potential applications in pharmaceuticals, particularly in areas such as:
-
Antimicrobial Agents: Sulfonamide groups are known for their antimicrobial properties.
-
Central Nervous System (CNS) Agents: Piperazine rings are common in CNS drugs due to their ability to cross the blood-brain barrier.
Data Tables
Given the lack of specific data on 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2,2-diphenyl-1-ethanone, we can consider analogous compounds for comparison:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-(3-methylphenoxy)ethanone | C19H21FN2O4S | 392.4 | Potential pharmaceutical applications |
| N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide | Not specified | Approximately 394.44 | Potential in drug discovery |
| 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-ethanol | C12H17FN2O3S | Not specified | Irritant properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume